ATPase Stimulation vs. Novobiocin
Despite differing from the parent compound novobiocin by only a single acetamide substitution on the coumarin ring, KU-32 binds to the same C-terminal domain but induces completely opposite conformational changes in Hsp90. This results in allosteric stimulation of the N-terminal ATPase domain rather than inhibition. [1]
| Evidence Dimension | Hsp90 ATPase activity modulation |
|---|---|
| Target Compound Data | Stimulation of Hsp90 ATPase activity; formation of a 'partially closed' intermediate that selectively binds ATP and increases ATPase activity |
| Comparator Or Baseline | Novobiocin: Inhibition of Hsp90 chaperone function |
| Quantified Difference | Opposite functional outcome (stimulation vs. inhibition) from structurally similar compounds binding the same domain |
| Conditions | In vitro biochemical assays, isothermal titration calorimetry, and in silico molecular dynamics simulations |
Why This Matters
This functional inversion demonstrates that minor structural variations among C-terminal ligands yield unpredictable biological outcomes, making generic substitution of KU-32 with other novologues scientifically invalid for neuroprotection studies.
- [1] Chaudhuri TK, et al. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog KU-32. J Biol Chem. 2019;294(6):1955-1967. DOI: 10.1074/jbc.RA118.002502 View Source
